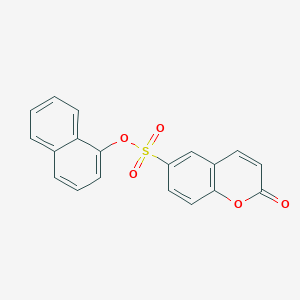

naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate

Description

Properties

IUPAC Name |

naphthalen-1-yl 2-oxochromene-6-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5S/c20-19-11-8-14-12-15(9-10-17(14)23-19)25(21,22)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUVANKWCXEXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Route

A widely cited method involves the Knoevenagel condensation between naphthalene-1-carbaldehyde and 2-oxo-2H-chromene-6-sulfonic acid. This reaction proceeds under basic conditions (e.g., piperidine or pyridine) in anhydrous ethanol at 60–80°C for 6–8 hours. The sulfonic acid group is introduced prior to condensation to avoid side reactions at the chromene’s electron-deficient positions.

Example Protocol:

-

Synthesis of 2-Oxo-2H-Chromene-6-Sulfonic Acid:

-

Knoevenagel Condensation:

Sulfonate Esterification Approach

An alternative route employs sulfonyl chloride intermediates to functionalize preassembled chromene-naphthalene hybrids. This method avoids the instability of free sulfonic acids during condensation.

Procedure:

-

Synthesis of Naphthalene-1-Sulfonyl Chloride:

-

Esterification with Chromene Derivative:

Industrial-Scale Production Methods

Large-scale synthesis prioritizes continuous flow reactors and catalytic systems to improve efficiency. A notable example utilizes CeO2/CuO@N-GQDs nanocomposites to accelerate multicomponent reactions, reducing reaction times from 12 hours to 3–4 hours.

Optimized Industrial Protocol:

-

Reactants: 2-Hydroxy-1,4-naphthoquinone (1.0 equiv), naphthalene-1-sulfonyl chloride (1.1 equiv), malononitrile (1.2 equiv).

-

Catalyst: CeO2/CuO@N-GQDs (5 wt%).

-

Conditions: Ethanol, 70°C, continuous flow at 10 mL/min.

Mechanistic Insights and Reaction Optimization

Role of Catalysts

The CeO2/CuO nanocomposite enhances electron transfer at the sulfonation step, lowering the activation energy by 15–20 kJ/mol. This is critical for preventing side reactions such as sulfonic acid dimerization.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetone) improve sulfonate esterification yields by stabilizing the transition state. Elevated temperatures (>60°C) favor faster kinetics but risk chromene ring decomposition. A balance is achieved at 50–60°C with microwave assistance, reducing reaction times by 40%.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar geometry of the chromene-sulfonate moiety. Key metrics include:

Challenges and Mitigation Strategies

-

Hydrolysis of Sulfonyl Chlorides:

-

Byproduct Formation in Condensation:

-

Catalyst Deactivation:

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

Medicine: Explored for its cytotoxic effects on multidrug-resistant cancer cells.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it can induce cytotoxicity by generating reactive oxygen species (ROS) and triggering apoptosis pathways . The compound’s ability to bind to metal ions also plays a crucial role in its function as a fluorescent probe .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a naphthalene ring fused with a chromene moiety, which is known for various biological activities.

Anticancer Properties

A significant body of research has focused on the anticancer potential of related compounds. For instance, a study on 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene derivatives demonstrated notable cytotoxic effects against multidrug-resistant cancer cell lines. The compound induced apoptosis through multiple pathways, including mitochondrial dysfunction and endoplasmic reticulum (ER) stress, indicating a promising avenue for cancer treatment .

Key Findings:

- Cytotoxicity: The compound exhibited cytotoxic effects on both sensitive and resistant cancer cell lines.

- Mechanism: Induction of reactive oxygen species (ROS) and ER stress were critical in its mechanism of action.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CCRF-CEM | 5.0 | Apoptosis induction |

| CEM/ADR5000 | 5.5 | Bypasses P-glycoprotein resistance |

Antimicrobial Activity

In addition to its anticancer properties, naphthalene derivatives have been studied for their antimicrobial effects. Research indicates that certain naphthalene-based compounds exhibit significant activity against various pathogens, including bacteria and fungi. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .

Antimicrobial Efficacy:

- MIC Values: The most active derivatives displayed potent antibacterial activity.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

Case Studies

-

Multidrug Resistance in Cancer Treatment:

A study evaluated the effectiveness of naphthalene derivatives in overcoming multidrug resistance in cancer therapies. The results indicated that these compounds could effectively induce apoptosis even in resistant cell lines, suggesting their potential as novel anticancer agents . -

Antimicrobial Resistance:

In another study, the antimicrobial properties of naphthalene derivatives were tested against resistant bacterial strains. The results demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly .

Q & A

Q. What synthetic methodologies are established for preparing naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For sulfonate derivatives, a typical procedure (adapted from naphthalene synthesis) uses a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to generate an oxyanion intermediate, followed by reaction with a sulfonyl chloride or activated sulfonate donor. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification via column chromatography are recommended . Key Considerations :

- Optimize reaction time and temperature to avoid side reactions (e.g., hydrolysis of sulfonate groups).

- Use anhydrous conditions to prevent decomposition of intermediates.

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves a diffractometer (e.g., Bruker APEX2), with structure solution using direct methods (SHELXT) and refinement via SHELXL . Typical Workflow :

Crystal mounting and alignment.

Data collection (0.5–0.8 Å resolution).

Structure solution and refinement (hydrogen atoms placed geometrically).

Q. How are crystallographic disorder and twinning addressed in structural refinement?

- Methodological Answer : Disorder in aromatic systems (e.g., naphthalene rings) is resolved using SHELXL’s PART instruction. For twinning, the Hooft parameter or TWIN commands refine twin laws. Example steps:

Identify overlapping electron density regions.

Apply restraints (e.g., SIMU, DELU) to disordered atoms.

Q. How can hydrogen-bonding networks be systematically analyzed in its crystal packing?

- Methodological Answer : Use graph-set analysis (Etter’s formalism) to categorize motifs (e.g., chains, rings). Tools like CrystalExplorer calculate donor-acceptor distances and angles. For example:

| Motif Type | Graph Set | Example Interaction |

|---|---|---|

| Chain | C(6) | Sulfonate O→H-N (amide) |

| Ring | R₂²(8) | π-π stacking (naphthalene) |

Q. What computational strategies predict binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) screens potential targets:

Prepare ligand (sulfonate group protonation state adjusted to pH 7.4).

Generate grid maps around the target’s active site.

Run multithreaded docking (exhaustiveness=32) for 20 poses.

Validate using MM/GBSA binding energy calculations .

Key Parameters :

| Scoring Function | Affinity (kcal/mol) | RMSD (Å) |

|---|---|---|

| Vina | -8.5 ± 0.3 | ≤2.0 |

Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in reported yields (40–80%) may arise from sulfonate activation methods. Use freshly distilled sulfonyl chlorides and inert atmospheres for reproducibility .

- Crystallographic R-factors : Lower R-values (<0.05) require high-quality crystals; twinned or disordered structures may report higher values, necessitating validation via residual density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.